methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a difluorobenzamide group attached to an isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced isoquinoline derivatives.
Substitution: Generation of substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may be employed in the study of enzyme inhibitors or as a probe for biological assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluorobenzamide group may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoquinoline derivatives: Other isoquinoline-based compounds with different substituents.
Difluorobenzamide derivatives: Compounds containing difluorobenzamide groups attached to various core structures.
Uniqueness: Methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its specific combination of the isoquinoline core and the difluorobenzamide group, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 7-[(3,4-difluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)21-17(23)12-3-5-15(19)16(20)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUXMJONFAKQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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